molecular formula C9H10N2O2 B1310400 N-{4-[(hydroxyimino)methyl]phenyl}acetamide CAS No. 5351-33-7

N-{4-[(hydroxyimino)methyl]phenyl}acetamide

Cat. No.: B1310400
CAS No.: 5351-33-7
M. Wt: 178.19 g/mol
InChI Key: SZGJLXKFWSTIKP-UHFFFAOYSA-N
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Description

N-{4-[(hydroxyimino)methyl]phenyl}acetamide is an organic compound with the molecular formula C9H11N3O2 It is a derivative of acetamide and features a hydroxyimino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(hydroxyimino)methyl]phenyl}acetamide typically involves the reaction of 4-aminobenzaldehyde with hydroxylamine to form the corresponding oxime, followed by acetylation. The reaction conditions generally include:

    Step 1: Formation of the oxime by reacting 4-aminobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

    Step 2: Acetylation of the oxime using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(hydroxyimino)methyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydroxyimino group can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-{4-[(hydroxyimino)methyl]phenyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound can be used as a building block for the synthesis of polymers and other advanced materials.

    Biological Studies: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{4-[(hydroxyimino)methyl]phenyl}acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(E)-Amino(hydroxyimino)methyl]phenyl}acetamide
  • N-(4-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl)acetamide
  • N-{4-[(4-{[(E)-(Dimethylamino)methylidene]amino}phenyl)sulfonyl]phenyl}acetamide

Uniqueness

N-{4-[(hydroxyimino)methyl]phenyl}acetamide is unique due to its specific structural features, such as the hydroxyimino group attached to the phenyl ring. This structural motif imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the hydroxyimino group allows for unique interactions with biological targets, making it a valuable compound for medicinal chemistry and other applications.

Properties

IUPAC Name

N-[4-(hydroxyiminomethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-7(12)11-9-4-2-8(3-5-9)6-10-13/h2-6,13H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGJLXKFWSTIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277075
Record name N-[4-[(E)-hydroxyiminomethyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5351-33-7
Record name N-[4-[(E)-hydroxyiminomethyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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